Cas no 6803-40-3 (hexyl thiocyanate)

hexyl thiocyanate 化学的及び物理的性質
名前と識別子
-
- hexyl thiocyanate
- Thiocyanic acid hexyl ester
- 1-hexylthiocyanate
- 1-Thiocyanohexane
- AC1Q4SQG
- BRN 1748295
- Hexylrhodanid
- Hexylrhodanid [German]
- hexylsulfanyl cyanate
- Hexylthiocyanat
- Thiocyansaeure-hexylester
- BESHFZBHEPQOSU-UHFFFAOYSA-N
- Thiocyanic acid, hexyl ester
- hexylthiocyanate
- n-hexyl thiocyanate
- SCHEMBL3507116
- (hexylsulfanyl)carbonitrile
- NSC-9042
- AKOS006272605
- 1-HEXYL THIOCYANATE
- DTXSID30218217
- NSC9042
- Hexyl thiocyanate, AldrichCPR
- UNII-SCX6IA45CK
- WLN: NCS6
- NSC 9042
- 1-thiocyanatohexane
- 6803-40-3
- SCX6IA45CK
- DS-003180
-
- MDL: MFCD00040188
- インチ: InChI=1S/C7H13NS/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3
- InChIKey: BESHFZBHEPQOSU-UHFFFAOYSA-N
- ほほえんだ: CCCCCCSC#N
計算された属性
- せいみつぶんしりょう: 143.07699
- どういたいしつりょう: 143.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 92.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 49.1Ų
じっけんとくせい
- PSA: 23.79
hexyl thiocyanate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 023925-25g |
Hexyl thiocyanate |
6803-40-3 | 96% | 25g |
£70.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660576-25g |
1-Thiocyanatohexane |
6803-40-3 | 98% | 25g |
¥4252.00 | 2024-05-04 | |
A2B Chem LLC | AH39663-250mg |
Thiocyanic acid hexyl ester |
6803-40-3 | 96% | 250mg |
$119.00 | 2024-04-19 | |
A2B Chem LLC | AH39663-1g |
Thiocyanic acid hexyl ester |
6803-40-3 | 96% | 1g |
$138.00 | 2024-04-19 | |
A2B Chem LLC | AH39663-5g |
Thiocyanic acid hexyl ester |
6803-40-3 | 96% | 5g |
$194.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-327922-5g |
Hexyl thiocyanate, |
6803-40-3 | 5g |
¥752.00 | 2023-09-05 | ||
Fluorochem | 023925-5g |
Hexyl thiocyanate |
6803-40-3 | 96% | 5g |
£31.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660576-1g |
1-Thiocyanatohexane |
6803-40-3 | 98% | 1g |
¥411.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660576-250mg |
1-Thiocyanatohexane |
6803-40-3 | 98% | 250mg |
¥220.00 | 2024-05-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-327922-5 g |
Hexyl thiocyanate, |
6803-40-3 | 5g |
¥752.00 | 2023-07-11 |
hexyl thiocyanate 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
hexyl thiocyanateに関する追加情報
Comprehensive Guide to Hexyl Thiocyanate (CAS No. 6803-40-3): Properties, Applications, and Industry Insights
Hexyl thiocyanate (CAS No. 6803-40-3) is an organosulfur compound with the molecular formula C7H13NS. This chemical is widely recognized for its unique thiocyanate functional group, which contributes to its versatility in industrial and research applications. As a volatile organic compound (VOC), it exhibits distinct physicochemical properties, including a characteristic odor and moderate solubility in organic solvents. The growing interest in sulfur-containing compounds has positioned hexyl thiocyanate as a subject of study in fields like agrochemistry, material science, and specialty chemicals.
Recent trends in green chemistry have sparked discussions about the environmental impact of synthetic compounds. While hexyl thiocyanate is not classified as hazardous under major regulatory frameworks, its biodegradation pathways and ecotoxicological profile remain areas of active research. Industry reports highlight its use as an intermediate in the synthesis of flavor and fragrance ingredients, particularly those mimicking tropical fruit notes. The compound's low acute toxicity (as per OECD guidelines) makes it suitable for controlled applications where milder alternatives to traditional solvents are preferred.
From a molecular perspective, the C-SCN bond in 6803-40-3 demonstrates interesting reactivity patterns. Computational chemistry studies suggest its potential as a building block for metal-organic frameworks (MOFs), especially in catalytic systems requiring sulfur coordination sites. Laboratory protocols often emphasize the need for anhydrous conditions during handling due to its moderate hydrolysis sensitivity. Analytical methods like GC-MS and FTIR spectroscopy are typically employed for quality control, with characteristic peaks at 2150 cm-1 (SCN stretch) serving as identification markers.
The global market for alkyl thiocyanates shows steady growth (CAGR 3.8% from 2023-2030), driven by demand in specialty chemicals sectors. Regulatory databases indicate that hexyl thiocyanate complies with REACH registration requirements in the EU and TSCA inventory listings in the US. However, formulators should consult regional regulations regarding volatile organic compound (VOC) limits in specific applications. Recent patent literature reveals innovative uses in corrosion inhibitors for mild steel and as a crosslinking agent in polymer modifications.
In agricultural research, derivatives of 6803-40-3 are being evaluated for their plant defense elicitor properties. Preliminary studies suggest that controlled-release formulations may enhance crop resistance to certain fungal pathogens without exhibiting phytotoxicity. This aligns with the growing demand for sustainable crop protection solutions that minimize ecological impact. The compound's lipophilic character (logP ≈ 2.8) makes it particularly interesting for systemic applications in plant tissues.
Industrial handling of hexyl thiocyanate requires standard chemical safety measures, including proper ventilation and PPE. While not classified as flammable under GHS criteria, its autoignition temperature of approximately 280°C warrants precautions during high-temperature processes. Storage recommendations typically specify amber glass containers under inert atmosphere to prevent photochemical degradation. Technical datasheets report a boiling point range of 195-198°C at atmospheric pressure, with decomposition occurring above 250°C.
Emerging research explores the compound's potential in advanced material synthesis. A 2023 study demonstrated its utility as a sulfur donor in the preparation of thiocarbonyl derivatives for organic electronics. The n-hexyl chain provides optimal solubility balance for solution-processing of semiconducting polymers. Such applications align with the broader industry shift toward functional organic materials for flexible electronics and energy storage devices.
Analytical challenges associated with 6803-40-3 include its tendency to form hydrogen-bonded dimers in spectroscopic analysis. Advanced techniques like 2D NMR (particularly 1H-13C HSQC) are increasingly employed for structural verification. Quality control protocols typically specify ≤0.5% hexyl isothiocyanate as impurity, monitored through reverse-phase HPLC methods. These analytical considerations are crucial for applications requiring high-purity grades, such as pharmaceutical intermediates.
The environmental fate of hexyl thiocyanate follows typical biodegradation pathways for medium-chain alkyl compounds. OECD 301 tests indicate >60% mineralization within 28 days under aerobic conditions, suggesting moderate environmental persistence. Formulators developing eco-friendly products should consider these degradation kinetics when assessing environmental impact. Recent life-cycle assessment studies highlight the advantage of its non-bioaccumulative profile compared to longer-chain analogues.
Future research directions for CAS 6803-40-3 may explore its potential in click chemistry applications, leveraging the thiocyanate group's reactivity with unsaturated systems. The compound's balance between reactivity and stability makes it an interesting candidate for ligand design in homogeneous catalysis. As industrial chemistry continues evolving toward atom-efficient processes, such versatile building blocks gain increasing importance in synthetic methodology development.
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